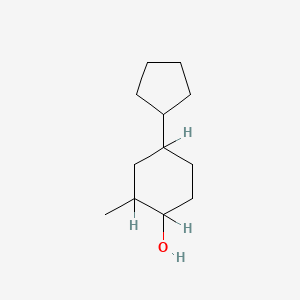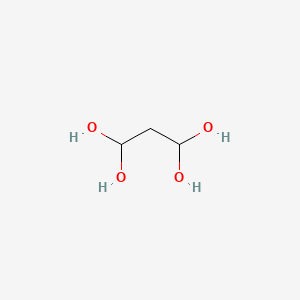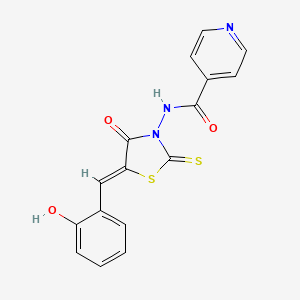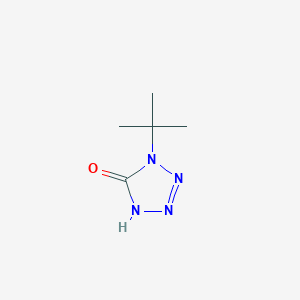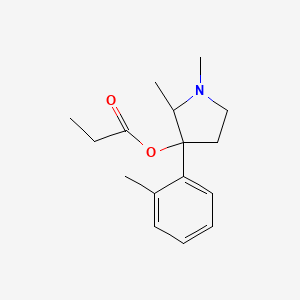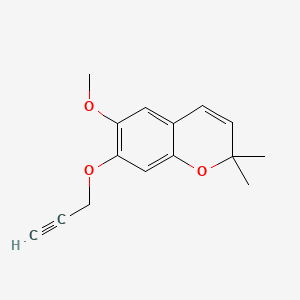![molecular formula C28H46N2S B14458146 (1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine CAS No. 72029-36-8](/img/structure/B14458146.png)
(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine involves multiple steps, including cyclization, alkylation, and amination reactions. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol derivatives, which share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of (1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine lies in its specific structural features and the unique combination of functional groups. These characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
72029-36-8 |
|---|---|
Formule moléculaire |
C28H46N2S |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(1S,2S,10S,13R,14S,17R,18R)-2,18-dimethyl-17-[(2R)-6-methylheptan-2-yl]-5-thia-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),6-dien-6-amine |
InChI |
InChI=1S/C28H46N2S/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24-25(31-26(29)30-24)16-28(19,5)23(20)13-14-27(21,22)4/h17-23H,6-16H2,1-5H3,(H2,29,30)/t18-,19+,20+,21-,22+,23+,27-,28+/m1/s1 |
Clé InChI |
LTSUMDUBQDQHJC-JEFOESKRSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)N=C(S5)N)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)N=C(S5)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


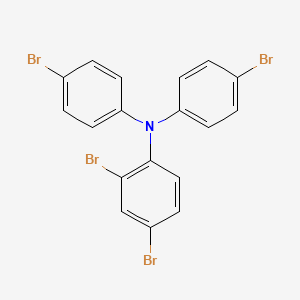
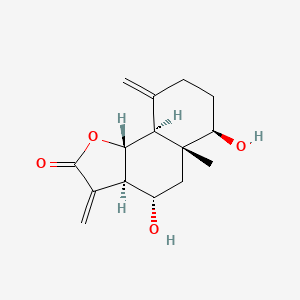

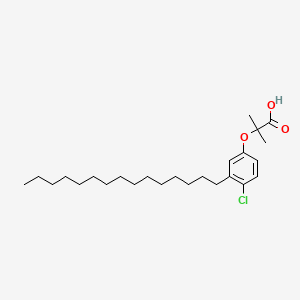
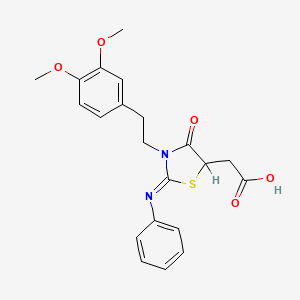
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
